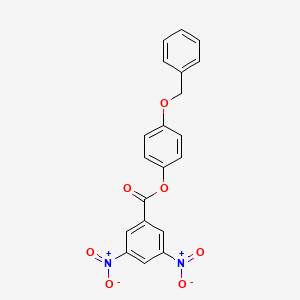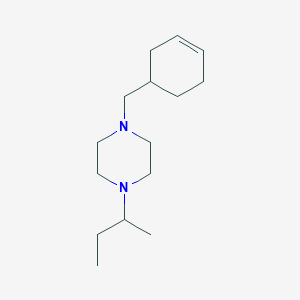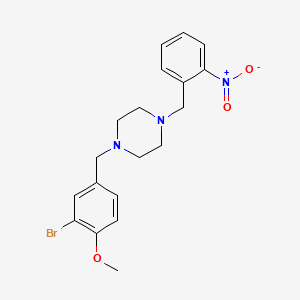
(4-phenylmethoxyphenyl) 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenylmethoxyphenyl) 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and 4-phenylmethoxyphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylmethoxyphenyl) 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-phenylmethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-phenylmethoxyphenyl) 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4-phenylmethoxyphenyl) 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-phenylmethoxyphenyl) 3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity by disrupting cell membranes or interfering with essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic acid: A precursor used in the synthesis of (4-phenylmethoxyphenyl) 3,5-dinitrobenzoate.
4-Methoxyphenyl 3,5-dinitrobenzoate: A structurally similar compound with a methoxy group instead of a phenylmethoxy group.
Ethyl 3,5-dinitrobenzoate: Another ester derivative of 3,5-dinitrobenzoic acid with different alkyl groups.
Uniqueness
This compound is unique due to the presence of both phenylmethoxy and dinitrobenzoate groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H14N2O7 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
(4-phenylmethoxyphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H14N2O7/c23-20(15-10-16(21(24)25)12-17(11-15)22(26)27)29-19-8-6-18(7-9-19)28-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI-Schlüssel |
DTCGYGISOJIBDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)
![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)


![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B10884513.png)
![3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B10884514.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B10884522.png)
![2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10884527.png)
![ethyl 2-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10884535.png)
![(2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10884553.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10884570.png)
![9-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10884582.png)

